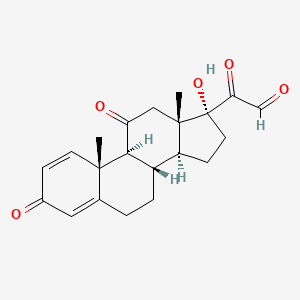

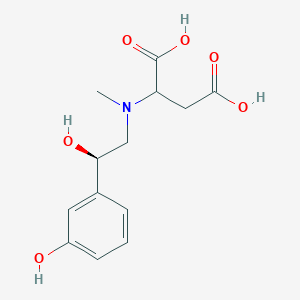

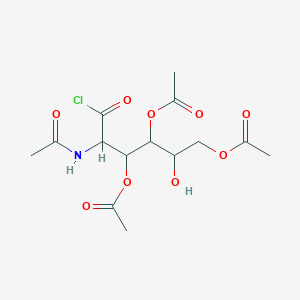

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to "3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose" involves multiple steps, including the protection of hydroxyl groups, the introduction of azido groups, and subsequent modifications. For example, the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactose by inversion of configuration at C-4 of the amino sugar unit demonstrates the complexity of synthesizing modified sugars. This process includes condensation, acetylation, hydrolysis, and methanesulfonylation steps to achieve the desired compound (Miyai & Jeanloz, 1972).

科学的研究の応用

Synthesis of Complex Molecules

"3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose" serves as a key intermediate in the synthesis of a wide range of compounds. For instance, it has been used in the preparation of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylhalides, providing a convenient source for these molecules. These compounds have significant applications in the synthesis of glycosyl halides, which are crucial for producing 2-azido-2-deoxy-α- and -β-D-galactopyranosides, further used in various biochemical and pharmaceutical contexts (Lemieux & Ratcliffe, 1979).

Carbohydrate Chemistry

The compound is also instrumental in carbohydrate chemistry, where it is used to synthesize sphingosines, a class of lipids that serve as important components of cell membranes and are involved in signaling pathways. For example, the transformation of "3,4,6-Tri-O-benzyl-D-galactal" into "3,4,6-tri-O-benzyl-2-deoxy-D-galactose" and subsequent reactions lead to the synthesis of phytosphingosines and sphinganines, showcasing the versatility of the compound in generating biologically relevant molecules (Wild & Schmidt, 1995).

Glycosylation Reactions

In addition, "3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose" is used in glycosylation reactions, a fundamental process in the assembly of glycoproteins and other glycoconjugates. These reactions are essential for the synthesis of complex carbohydrates and have implications in the development of vaccines and therapeutics. The addition of halogenoazides to glycals, including "3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose," under specific conditions yields derivatives of 2-azido-2-deoxy-D-galactopyranose, which are crucial intermediates in the synthesis of various bioactive molecules (Bovin, Zurabyan, & Khorlin, 1981).

特性

CAS番号 |

83025-10-9 |

|---|---|

製品名 |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |

分子式 |

C₁₂H₁₇N₃O₈ |

分子量 |

331.28 |

同義語 |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

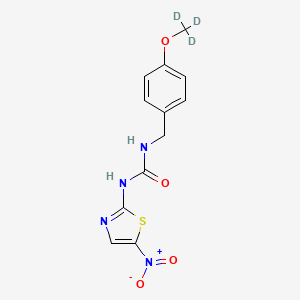

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

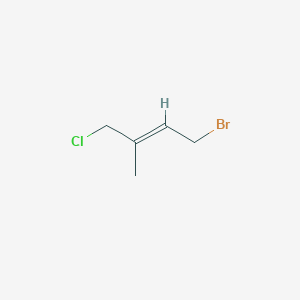

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)